![molecular formula C28H30O6 B1220902 Apogossypol CAS No. 475-56-9](/img/structure/B1220902.png)
Apogossypol
Overview
Description
Apogossypol is a derivative of gossypol, a polyphenolic compound isolated from cottonseed . It has gained considerable research interest due to its attractive biological activities, especially antitumor and antivirus .
Synthesis Analysis
The synthesis of apogossypol involves a structural modification of gossypol to reduce toxicity and improve therapeutic effect . A practical and scalable route for the synthesis of 1,1′-dideoxygossypol from natural polyphenol product gossypol has been described . The key step is the successful regioselective deacetylation of hexaacetyl apogossypol and the following reductive removal of hydroxyl groups .Molecular Structure Analysis
Gossypol, from which apogossypol is derived, exists as three different tautomers: aldehyde, ketone, and lactol . There are two optical enantiomers of gossypol, (−)-gossypol and (+)-gossypol .Chemical Reactions Analysis
Gossypol, the parent compound of apogossypol, can undergo many varied reactions . The design and synthesis of pharmacologically active derivatives based on the structure of gossypol, such as gossypol Schiff bases, apogossypol, gossypolone, are thoroughly discussed .Physical And Chemical Properties Analysis
Gossypol is a polyphenolic compound isolated from cottonseed . It is toxic and provides a protective mechanism for cotton plants against pests . Apogossypol, as a derivative, is expected to share some of these properties.Scientific Research Applications
Antitumor Activity
Apogossypol has been extensively studied for its antitumor properties . It functions by targeting anti-apoptotic Bcl-2 family proteins, which are crucial for cell survival. By inhibiting these proteins, Apogossypol promotes apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Antiviral Applications
Research has indicated that Apogossypol also possesses antiviral activities . Its structural modifications allow it to interact with viral proteins, potentially inhibiting the replication of viruses. This makes it a compound of interest in the development of antiviral drugs .
Male Contraceptive Potential
Historically, gossypol, from which Apogossypol is derived, was investigated as a male contraceptive due to its ability to disrupt sperm production. Apogossypol retains some of these properties and could be a lead compound in the development of non-hormonal male contraceptives .
Antioxidant Properties
Apogossypol and its derivatives exhibit antioxidant properties , which are beneficial in neutralizing free radicals. This activity suggests its potential use in preventing oxidative stress-related diseases .
Antibacterial and Antimalarial Effects
The compound has shown effectiveness against certain bacteria and the malaria parasite, indicating its potential as a therapeutic agent in treating infectious diseases .
Synergistic Effects with Chemotherapeutic Agents
Apogossypol has been observed to have synergistic effects when used in combination with certain chemotherapeutic agents. This suggests that it could enhance the efficacy of existing cancer treatments and reduce the required dosage of chemotherapeutic drugs, potentially decreasing side effects .
Mechanism of Action
- Role : By binding to Bcl-2 family members, Apogossypol disrupts their interactions with pro-apoptotic proteins, thereby promoting apoptosis (programmed cell death). This effect is particularly relevant in cancer cells, where evasion of apoptosis contributes to tumor growth and resistance to therapy .
- Resulting Changes : Disruption of these protein-protein interactions leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and activation of caspases, ultimately triggering apoptosis .
- Downstream Effects : Activation of caspases (e.g., caspase-3) cleaves cellular substrates, resulting in cell death .
- Impact on Bioavailability : Apogossypol’s pharmacokinetic properties influence its bioavailability, which affects its therapeutic efficacy .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
properties
IUPAC Name |
3-methyl-5-propan-2-yl-2-(1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1,6,7-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O6/c1-11(2)21-15-7-13(5)23(25(31)17(15)9-19(29)27(21)33)24-14(6)8-16-18(26(24)32)10-20(30)28(34)22(16)12(3)4/h7-12,29-34H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJKWGWHZVXBGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197162 | |
Record name | (2,2'-Binaphthalene)-1,1',6,6',7,7'-hexol, 5,5'-diisopropyl-3,3'-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Apogossypol | |
CAS RN |
475-56-9 | |
Record name | (2,2'-Binaphthalene)-1,1',6,6',7,7'-hexol, 5,5'-diisopropyl-3,3'-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,2'-Binaphthalene)-1,1',6,6',7,7'-hexol, 5,5'-diisopropyl-3,3'-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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